5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields such as medicine, agriculture, and industry. The presence of the 4-chlorophenyl group and the thiol group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the final compound through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of common reagents such as methanol, hydrazine, and various organic solvents under controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research has indicated its potential as an anticonvulsant and anticancer agent.
Industry: It is used in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Amino-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol apart from similar compounds is the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQAFMUNJKGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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